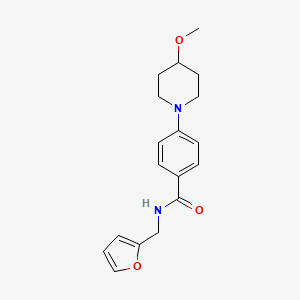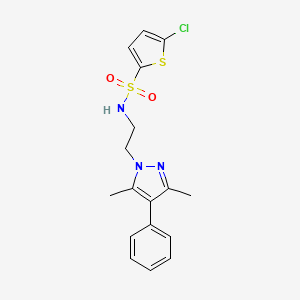![molecular formula C17H26N6O4 B2651042 1-[7-(2-Ethoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide CAS No. 674354-85-9](/img/structure/B2651042.png)
1-[7-(2-Ethoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[7-(2-Ethoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine is a heterocyclic moiety that has the molecular formula (CH2)5NH . The compound also contains a purine structure, which is a key component in many biological molecules, such as DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of the piperidine and purine rings, as well as the ethoxyethyl and carboxamide groups. These groups would likely contribute to the compound’s physical and chemical properties, as well as its potential biological activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine ring could potentially make the compound a base, while the purine ring could contribute to its aromaticity .
Applications De Recherche Scientifique
Anticancer Applications
Piperidine derivatives, including our compound of interest, are being utilized in different ways as anticancer agents . They show promising results in inhibiting the growth of cancer cells and reducing tumor size.
Antiviral Applications
Piperidine derivatives also have antiviral properties . They can inhibit the replication of viruses, making them potential candidates for the development of new antiviral drugs.
Antimalarial Applications
The piperidine nucleus has been found to have antimalarial effects . This makes it a valuable component in the fight against malaria, a disease that affects millions of people worldwide.
Antimicrobial and Antifungal Applications
Piperidine derivatives are being used as antimicrobial and antifungal agents . They can inhibit the growth of harmful bacteria and fungi, protecting the body from various infections.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives are being used as analgesic (pain-relieving) and anti-inflammatory agents . They can help reduce pain and inflammation in the body.
Anti-Alzheimer Applications
Piperidine derivatives are being explored for their potential in anti-Alzheimer treatments . They may help slow down the progression of Alzheimer’s disease.
Antipsychotic Applications
Piperidine derivatives are being used as antipsychotic agents . They can help manage symptoms of various psychiatric disorders.
Safety and Hazards
Propriétés
IUPAC Name |
1-[7-(2-ethoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O4/c1-4-27-10-9-23-12-14(20(2)17(26)21(3)15(12)25)19-16(23)22-7-5-11(6-8-22)13(18)24/h11H,4-10H2,1-3H3,(H2,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCGJUKNXDONEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1N3CCC(CC3)C(=O)N)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 3901340 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-3-nitrobenzamide](/img/structure/B2650961.png)
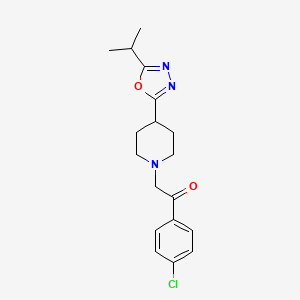
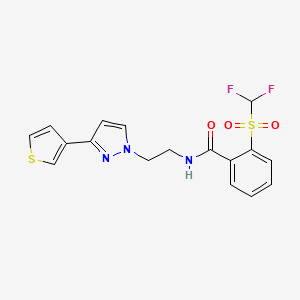
![4-[5-(Chloromethyl)triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2650964.png)


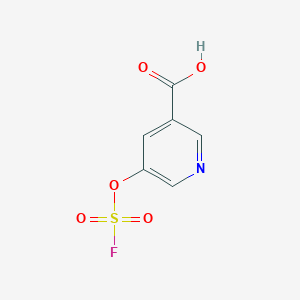
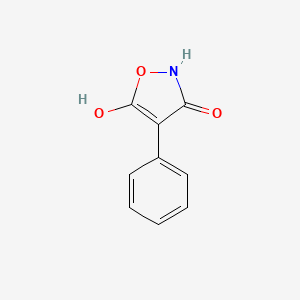
![(1S,6R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B2650974.png)
![2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(1-phenylethyl)acetamide](/img/structure/B2650975.png)
